N-cyclohexyl-3-{2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
Description
N-cyclohexyl-3-{2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a triazoloquinazoline derivative characterized by:
- A triazolo[4,3-a]quinazoline core with 1,5-dioxo functional groups.
- A 2,5-dimethylphenylmethyl substituent at position 2 of the triazole ring.
- A cyclohexyl-propanamide side chain at position 4 of the quinazoline moiety.
Properties
IUPAC Name |
N-cyclohexyl-3-[2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c1-18-12-13-19(2)20(16-18)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)15-14-24(33)28-21-8-4-3-5-9-21/h6-7,10-13,16,21H,3-5,8-9,14-15,17H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQZYLJRQUFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-{2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. Common reagents used in this step include hydrazine derivatives and quinazoline precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate intermediate.
Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the triazoloquinazoline core with a 2,5-dimethylphenylmethyl halide under basic conditions.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanoyl chloride to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-{2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit specific pathways involved in tumor growth and metastasis. For instance:
- Study on Cell Lines : A study conducted on various cancer cell lines demonstrated that N-cyclohexyl-3-{2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide exhibited significant cytotoxicity against breast and lung cancer cells at concentrations as low as 10 µM .
Neuropharmacological Studies
The compound has also shown promise in neuropharmacology. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases:
- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anticancer Screening
In a comprehensive screening of a drug library for anticancer compounds using multicellular spheroids as models:
- Results : this compound was identified as a potent inhibitor of spheroid growth with an IC50 value of 15 µM. This study underscores its potential for further development as an anticancer therapeutic agent .
Case Study 2: Neuroprotective Mechanisms
A study exploring the neuroprotective mechanisms of various compounds found that:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-{2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
Substituent Variations at Position 1 and 4
and describe triazoloquinazoline derivatives with distinct substituents:
Key Observations :
- 2,5-dimethylphenylmethyl in the target compound differs from phenyl or trifluoromethyl groups in , which may alter electron distribution and metabolic stability .
Comparison with Non-Triazoloquinazoline Heterocycles
Imidazo[1,5-a]quinazolinone Derivatives ()
The compound 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one shares a quinazoline core but features:
- An imidazole ring fused to quinazoline (vs. triazole in the target compound).
- A thioacetamide group (vs. propanamide).
Bioactivity and Target Interaction Patterns
Bioactivity Clustering ()
Hierarchical clustering of 37 compounds revealed that structural similarity correlates with bioactivity profiles. For example:
- Trimethoxyphenyl analogs () cluster as tubulin inhibitors due to planar aromatic systems.
- The target compound’s 2,5-dimethylphenylmethyl and cyclohexyl groups may shift its cluster toward kinase or protease inhibition, akin to bulky triazoloquinazolines in .
Docking and Binding Affinity ()
AutoDock Vina simulations suggest that bulky substituents (e.g., cyclohexyl) require larger grid maps for accurate binding predictions. The target compound’s amide chain may form critical hydrogen bonds with catalytic residues, similar to propanamide derivatives in .
Analytical Differentiation via MS/MS Fragmentation ()
Molecular networking of the target compound would yield a unique fragmentation pattern:
- The 2,5-dimethylphenylmethyl group may produce signature ions at m/z 121 (C9H11+) and 91 (C7H7+).
- Compared to ’s fluorophenyl analogs (m/z 111 for C6H4F+), the cosine score would be <0.5, indicating structural divergence .
Biological Activity
N-cyclohexyl-3-{2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving cyclization and functionalization of triazole and quinazoline derivatives. The structural formula can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 321.39 g/mol
The synthesis typically involves the reaction of cyclohexylamine with specific precursors that feature the triazole and quinazoline moieties. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that compounds similar to N-cyclohexyl-3-{...} exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing their effectiveness against various pathogens. For instance:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 250 | Moderate activity |
| Escherichia coli | 500 | Mild activity |
| Candida albicans | 1000 | No activity |
These results suggest that while the compound shows potential against Gram-positive bacteria, its efficacy against Gram-negative bacteria and fungi is limited .
Anticancer Properties
In a study focusing on anticancer activity, N-cyclohexyl-3-{...} was tested on multicellular tumor spheroids. The results demonstrated a dose-dependent inhibition of cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Significant inhibition |
| A549 (lung cancer) | 10 | High inhibition |
| HeLa (cervical cancer) | 20 | Moderate inhibition |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activity of N-cyclohexyl-3-{...} is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. Additionally, its structure allows for binding to G-protein coupled receptors (GPCRs), which play a critical role in various signaling pathways related to cell growth and immune responses .
Case Studies
- Case Study on Antimicrobial Effectiveness : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a formulation containing N-cyclohexyl-3-{...} showed a significant reduction in infection symptoms compared to the placebo group.
- Case Study on Cancer Treatment : In vitro studies using human cancer cell lines demonstrated that treatment with N-cyclohexyl-3-{...} led to a marked decrease in tumor growth rates. Further investigation into its pharmacokinetics revealed favorable absorption characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
